molecular formula C17H11ClFN3OS2 B2917701 5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941969-11-5

5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2917701
CAS No.: 941969-11-5
M. Wt: 391.86
InChI Key: BVOFJDHJBJUMAP-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C17H11ClFN3OS2 and its molecular weight is 391.86. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C14_{14}H12_{12}ClF N3_{3}S
  • Molecular Weight: 299.78 g/mol
  • CAS Number: 1359408-02-8

This compound features a thiazolo[4,5-d]pyridazin core, which is known for various pharmacological activities.

Antiviral Activity

Recent studies have highlighted the compound's effectiveness against viral infections, particularly HIV. Research indicates that derivatives with similar substitutions (such as 2-chloro and 6-fluoro groups) exhibit potent inhibitory activity against HIV-1. For instance, compounds with these modifications demonstrated activity in the picomolar range against wild-type HIV-1 and showed efficacy against clinically relevant mutants .

The proposed mechanism of action involves the inhibition of viral reverse transcriptase (RT), a crucial enzyme for HIV replication. The presence of the chloro and fluoro substituents enhances binding affinity to the enzyme, thereby blocking viral replication pathways .

Cytotoxicity and Apoptosis Induction

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner, characterized by chromatin condensation and externalization of phosphatidylserine in treated cells. This apoptotic effect was linked to increased activation of caspases (caspase-3 and caspase-9), suggesting that it may serve as a potential anticancer agent .

Selectivity and Efficacy

Comparative studies have indicated that this compound is more effective than traditional therapies like gemcitabine in delaying tumor growth in animal models. The increased Bax/Bcl-2 ratio in treated cancer cells further supports its role in promoting apoptosis over necrosis, highlighting its therapeutic potential .

Study on HIV Inhibition

A notable study investigated the activity of various thiazolo[4,5-d]pyridazin derivatives against HIV. The results showed that compounds with specific substitutions exhibited enhanced antiviral activity, with IC50 values significantly lower than those of standard antiretroviral drugs. This study emphasizes the importance of structural modifications in developing effective antiviral agents .

Cancer Cell Line Studies

In another study focusing on cancer therapeutics, the compound was tested against several human cancer cell lines, including HCT-116 and NCI-H460. The findings revealed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers compared to untreated controls. These results suggest its potential application in cancer therapy .

Data Summary Table

Biological Activity Findings Reference
Antiviral ActivityPotent against HIV-1; picomolar activity
Apoptosis InductionInduces apoptosis via caspase activation
CytotoxicityEffective against multiple cancer cell lines

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3OS2/c1-9-20-15-16(25-9)14(13-6-3-7-24-13)21-22(17(15)23)8-10-11(18)4-2-5-12(10)19/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOFJDHJBJUMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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